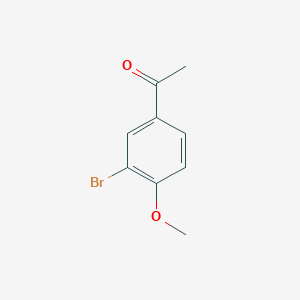

1-(3-Bromo-4-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPGOBDETCKKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346376 | |

| Record name | 1-(3-Bromo-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35310-75-9 | |

| Record name | 1-(3-Bromo-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35310-75-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(3-Bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic ketone, 1-(3-Bromo-4-methoxyphenyl)ethanone. This compound, also known as 3'-Bromo-4'-methoxyacetophenone, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. This document summarizes its key physicochemical data, outlines relevant experimental protocols for property determination, and illustrates important chemical pathways and workflows.

Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and use in various applications. A summary of its key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 86-88 °C | Commercial Supplier Data |

| Boiling Point | 313.5±27.0 °C (Predicted) | N/A |

| Density | 1.48±0.1 g/cm³ (Predicted) | N/A |

| Water Solubility | Predicted to be low | General chemical principles |

| LogP (Octanol-Water Partition Coefficient) | 2.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of its functional groups: the ketone, the methoxy group, and the bromine atom on the aromatic ring.

Synthesis

A common synthetic route to this compound involves the electrophilic bromination of 4-methoxyacetophenone. A typical procedure utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of an acid catalyst.

Reactivity

The presence of the electron-donating methoxy group and the electron-withdrawing acetyl group influences the reactivity of the aromatic ring. The bromine atom can participate in various coupling reactions, making this compound a versatile building block. The ketone functionality allows for reactions such as reductions, oxidations, and nucleophilic additions.

Research on related methoxy-substituted α-bromoacetophenones indicates that they can undergo photochemical cleavage to yield phenacyl radicals and bromine atoms[1]. These reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction and addition to double bonds[1].

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons (a singlet around 3.9 ppm), and the acetyl protons (a singlet around 2.6 ppm). The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbon (typically downfield, >190 ppm), the aromatic carbons (in the 110-160 ppm range), the methoxy carbon (around 56 ppm), and the acetyl methyl carbon (around 26 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. Other significant peaks will include C-H stretches for the aromatic and methyl groups, C=C stretches of the aromatic ring, and C-O stretches for the methoxy group.

Experimental Protocols

The following section details generalized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

-

Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Boiling Point Determination (Micro Method)

For high-boiling point solids, the boiling point can be determined using a micro-scale method.

-

Sample Preparation: A small amount of the sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Measurement: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume.

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if the compound is insoluble, or an organic solvent). The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The volume of the solid is the difference between the final and initial volumes.

-

Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

A qualitative assessment of solubility in various solvents is often performed.

-

Sample Preparation: A small, measured amount of the solid (e.g., 10-20 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, dichloromethane, etc.) is added to each test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) for a set period. The solubility is observed and recorded as soluble, partially soluble, or insoluble.

NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the molecular structure.

-

Sample Preparation: Approximately 5-10 mg of the solid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Analysis: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (KBr Pellet Method): A few milligrams of the solid are finely ground with anhydrous potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

-

Data Interpretation: The absorption bands in the spectrum are correlated with the vibrational frequencies of the functional groups in the molecule.

References

1-(3-Bromo-4-methoxyphenyl)ethanone CAS number and synonyms.

A Technical Guide to 1-(3-Bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This compound, a halogenated aromatic ketone, serves as a crucial building block in organic synthesis and medicinal chemistry. Its substituted acetophenone structure makes it a versatile precursor for the development of novel therapeutic agents and other complex organic molecules. This technical guide provides an in-depth overview of its chemical identity, synthesis, potential applications, and analytical methodologies. The information is intended to support researchers and professionals in leveraging this compound for advanced scientific discovery and drug development.

Chemical Identity and Properties

This compound is identified by the CAS Number 35310-75-9 .[1][2][3][4][5][6] It is a solid at room temperature and possesses a unique combination of functional groups—a ketone, a methoxy group, and a bromine atom—that dictate its reactivity and utility in chemical synthesis.

Nomenclature and Identifiers

The compound is known by several synonyms, reflecting its structure and common naming conventions in organic chemistry.

| Identifier Type | Value |

| CAS Number | 35310-75-9[1][2][3][4][5] |

| IUPAC Name | This compound[5] |

| Synonyms | 3'-Bromo-4'-methoxyacetophenone[1][2], 1-(3-bromo-4-methoxyphenyl)ethan-1-one[2][6], 3-bromo-4-methoxyacetophenone[2], 1-acetyl-3-bromo-4-methoxybenzene[2] |

| Molecular Formula | C₉H₉BrO₂[2][3][5] |

| InChI Key | JYPGOBDETCKKKV-UHFFFAOYSA-N[2][5] |

| MDL Number | MFCD01812494[1][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 229.07 g/mol | [1][5] |

| Appearance | Solid | [2] |

| Melting Point | 84-86 °C | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the electrophilic bromination of 4'-methoxyacetophenone. The methoxy group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. The bromination occurs at the position ortho to the activating methoxy group.

Experimental Protocol: Bromination of 4'-Methoxyacetophenone

This protocol is adapted from a general procedure for the bromination of acetophenones.[7]

-

Apparatus Setup : Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser protected by a drying tube.

-

Catalyst Addition : Charge the flask with powdered anhydrous aluminum chloride (AlCl₃) (1.6-1.7 equivalents).

-

Substrate Addition : While stirring, slowly add 4'-methoxyacetophenone (1.0 equivalent) from the dropping funnel. The reaction is exothermic and the mixture will become a viscous mass before turning into a stirrable molten complex.

-

Bromination : Add bromine (Br₂) (1.2 equivalents) dropwise to the well-stirred mixture. Maintain the temperature to control the reaction rate.

-

Reaction Completion : After the addition of bromine is complete, heat the mixture (e.g., on a steam bath at 80-85°C) for approximately one hour or until the reaction solidifies.

-

Decomposition : Carefully add the reaction complex in portions to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction : Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ether) in multiple portions.

-

Washing : Combine the organic extracts and wash sequentially with water and a 5% aqueous sodium bicarbonate solution to remove any remaining acid.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Applications in Research and Drug Development

Substituted acetophenones, including bromo-methoxy derivatives, are valuable intermediates in the synthesis of pharmacologically active molecules.[8] While specific applications for the 3-bromo isomer are an active area of research, its structural motifs are found in compounds with diverse biological activities. The related isomer, 2-Bromo-4'-methoxyacetophenone, is known to be an inhibitor of protein tyrosine phosphatases (PTPs), such as SHP-1 and PTP1B.[9][10]

Potential applications include:

-

Scaffold for Drug Discovery : It serves as a key intermediate for synthesizing more complex molecules, including potential anti-inflammatory agents, anticancer compounds, and central nervous system stimulants.[8]

-

Synthesis of Heterocycles : The ketone functionality allows for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceuticals.

-

Material Science : Bromo-acetophenone derivatives can be used in the development of novel polymers and functional materials with enhanced properties.[8]

Potential Role in Biological Pathways

Based on the activity of its isomer, 2-Bromo-4'-methoxyacetophenone, it is plausible that this compound or its derivatives could exhibit inhibitory activity against protein tyrosine phosphatases (PTPs). PTPs are critical enzymes that, along with protein tyrosine kinases (PTKs), regulate the phosphorylation state of proteins, thereby controlling numerous cellular signaling pathways. Dysregulation of these pathways is implicated in diseases such as diabetes, cancer, and autoimmune disorders.[10] An inhibitor would block the dephosphorylation step, prolonging the phosphorylated (often active) state of the substrate protein.

Analytical Methods

Accurate quantification and purity assessment of this compound are critical for its use in synthesis and biological assays. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

References

- 1. 35310-75-9 Cas No. | 3'-Bromo-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 35310-75-9 [sigmaaldrich.com]

- 4. This compound | 35310-75-9 [chemicalbook.com]

- 5. This compound | C9H9BrO2 | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 35310-75-9 | 2617-9-11 | MDL MFCD01812494 | 3'-Bromo-4'-methoxyacetophenone | SynQuest Laboratories [synquestlabs.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]

- 9. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]

- 10. 2-Bromo-4'-methoxyacetophenone Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

Molecular structure and IUPAC name for 3'-Bromo-4'-methoxyacetophenone.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Bromo-4'-methoxyacetophenone, a key chemical intermediate in organic synthesis. This document details its molecular structure, IUPAC nomenclature, and physical and chemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis via electrophilic aromatic substitution, along with purification methods. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are presented and analyzed to facilitate compound identification and characterization. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

3'-Bromo-4'-methoxyacetophenone, systematically named 1-(3-bromo-4-methoxyphenyl)ethanone, is an aromatic ketone that serves as a versatile building block in the synthesis of a variety of more complex organic molecules. Its structure, featuring a brominated and methoxylated phenyl ring attached to an acetyl group, offers multiple reaction sites for further functionalization. This makes it a valuable precursor in the development of pharmaceutical compounds and other biologically active molecules. This guide provides an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, and comprehensive spectral characterization.

Molecular Structure and Nomenclature

The molecular structure of 3'-Bromo-4'-methoxyacetophenone consists of an acetophenone core with a bromine atom and a methoxy group substituted on the phenyl ring at the 3' and 4' positions, respectively.

IUPAC Name: this compound[1]

The structure of this molecule is illustrated in the diagram below.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 3'-Bromo-4'-methoxyacetophenone is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol [1] |

| Appearance | Solid |

| Melting Point | 84-86 °C |

| CAS Number | 35310-75-9[1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the selective bromination of 4'-methoxyacetophenone using bromine in a suitable solvent like acetic acid. The methoxy group is an ortho-, para-director; however, steric hindrance from the acetyl group can favor bromination at the meta-position relative to the acetyl group (ortho to the methoxy group).

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

To a stirred solution of 4-methoxyacetophenone (1 equivalent) in glacial acetic acid, a solution of bromine (1 equivalent) in glacial acetic acid is added dropwise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is collected by vacuum filtration. The crude product is then washed with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system for recrystallization is ethanol or a mixture of ethanol and water. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic Data and Analysis

The structural confirmation of 3'-Bromo-4'-methoxyacetophenone is achieved through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| 3.9 | s | 3H | -OCH₃ |

| 2.6 | s | 3H | -COCH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O |

| ~158 | Ar-C-O |

| ~133 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C-Br |

| ~112 | Ar-C |

| ~111 | Ar-C |

| ~56 | -OCH₃ |

| ~26 | -COCH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | m | C-H stretch (aromatic and aliphatic) |

| ~1680 | s | C=O stretch (aryl ketone) |

| ~1600, 1500 | m | C=C stretch (aromatic) |

| ~1250 | s | C-O stretch (aryl ether) |

| ~1020 | m | C-O stretch (aryl ether) |

| ~800 | s | C-H bend (aromatic) |

| ~600 | m | C-Br stretch |

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3'-Bromo-4'-methoxyacetophenone is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| m/z | Assignment |

| 228/230 | [M]⁺ and [M+2]⁺ |

| 213/215 | [M - CH₃]⁺ |

| 185/187 | [M - COCH₃]⁺ |

| 157 | [M - Br]⁺ |

| 142 | [M - Br - CH₃]⁺ |

Conclusion

This technical guide has provided a detailed overview of 3'-Bromo-4'-methoxyacetophenone, a compound of significant interest in synthetic organic chemistry. The information presented, including its structure, properties, a detailed synthesis protocol, and comprehensive spectroscopic analysis, serves as a valuable resource for researchers and professionals in the field. The methodologies and data contained herein are intended to facilitate the efficient synthesis, purification, and characterization of this important chemical intermediate, thereby supporting its application in the development of novel compounds.

References

Spectral data interpretation for 1-(3-Bromo-4-methoxyphenyl)ethanone (NMR, IR, Mass Spec).

An In-depth Technical Guide to the Spectral Interpretation of 1-(3-Bromo-4-methoxyphenyl)ethanone

Introduction

This compound is a halogenated aromatic ketone with the chemical formula C₉H₉BrO₂.[1][2] As a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough characterization of its chemical structure is paramount. This technical guide provides a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The synergistic use of these analytical techniques allows for an unambiguous confirmation of its molecular structure. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize these spectroscopic methods for chemical analysis.

Molecular Structure and Expected Spectral Features

The structure of this compound comprises a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and an acetyl group (-COCH₃). The substitution pattern is crucial in determining the appearance of the NMR spectra, particularly the aromatic region of the ¹H NMR spectrum. The functional groups present (ketone, ether, aromatic ring, and alkyl halide) will give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry will provide information on the molecular weight and elemental composition, with the bromine atom producing a distinctive isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Doublet | 1H | Ar-H |

| ~7.7 - 7.9 | Doublet of Doublets | 1H | Ar-H |

| ~6.9 - 7.1 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.5 | Singlet | 3H | -COCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~6.9 - 8.1 ppm): The three protons on the aromatic ring are in different chemical environments and exhibit distinct signals. The proton ortho to the acetyl group is the most deshielded and appears as a doublet at the lowest field. The proton between the bromine and acetyl groups appears as a doublet of doublets, and the proton ortho to the methoxy group is the most shielded, appearing as a doublet at the highest field among the aromatic protons.

-

Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom.

-

Acetyl Protons (δ ~2.5 ppm): The three protons of the acetyl methyl group are also equivalent and appear as a singlet. The adjacent carbonyl group deshields these protons, causing them to resonate downfield compared to a typical alkyl proton.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O (Ketone) |

| ~158 | Ar-C-O |

| ~134 | Ar-C |

| ~131 | Ar-C |

| ~128 | Ar-C-Br |

| ~112 | Ar-C |

| ~111 | Ar-C |

| ~56 | -OCH₃ |

| ~26 | -COCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~196 ppm): The carbon of the ketone's carbonyl group is highly deshielded and appears at a very low field, which is characteristic of this functional group.

-

Aromatic Carbons (δ ~111 - 158 ppm): The six carbons of the benzene ring are in unique chemical environments, giving rise to six distinct signals. The carbon attached to the electron-donating methoxy group is shielded, while the carbons attached to the electron-withdrawing acetyl and bromo groups are deshielded.

-

Methoxy Carbon (δ ~56 ppm): The carbon of the methoxy group appears in the typical region for an sp³-hybridized carbon attached to an oxygen atom.

-

Acetyl Carbon (δ ~26 ppm): The methyl carbon of the acetyl group is found in the upfield region of the spectrum, consistent with an sp³-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3000 - 3100 | Medium | Aromatic C-H | Stretch |

| ~2850 - 2960 | Medium | Aliphatic C-H | Stretch |

| ~1675 | Strong | C=O (Ketone) | Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C | Stretch |

| ~1250 | Strong | C-O (Ether) | Stretch |

| ~1020 | Medium | C-Br | Stretch |

Interpretation of the IR Spectrum:

-

C=O Stretch (~1675 cm⁻¹): A strong absorption band in this region is indicative of the carbonyl group of the ketone.

-

Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretch (~1250 cm⁻¹): This strong band corresponds to the stretching vibration of the aryl-alkyl ether linkage of the methoxy group.

-

C-H Stretches (~2850 - 3100 cm⁻¹): The bands above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methoxy groups.

-

C-Br Stretch (~1020 cm⁻¹): The presence of a carbon-bromine bond can be inferred from an absorption in this region, although it may be weak and in a crowded area of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Assignment |

| 228/230 | High | [M]⁺ (Molecular Ion) |

| 213/215 | High | [M - CH₃]⁺ |

| 185/187 | Medium | [M - COCH₃]⁺ |

| 135 | High | [M - Br - CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺, m/z 228/230): The presence of two peaks of nearly equal intensity, separated by two mass units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight of the compound.[1]

-

[M - CH₃]⁺ (m/z 213/215): A common fragmentation pathway is the loss of a methyl radical from the molecular ion.

-

[M - COCH₃]⁺ (m/z 185/187): Loss of the acetyl group as a radical is another significant fragmentation.

-

[CH₃CO]⁺ (m/z 43): The peak at m/z 43 corresponds to the acylium ion, which is a common fragment for methyl ketones.

Experimental Protocols

NMR Spectroscopy

For ¹H and ¹³C NMR analysis, approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The choice of solvent depends on the solubility of the compound.[3] The solution must be clear and free of any particulate matter. The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[4] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer relaxation delay may be necessary to obtain a high-quality spectrum, especially for quaternary carbons.[3]

IR Spectroscopy

For solid samples, the attenuated total reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[5] A thin solid film can also be prepared by dissolving the sample in a volatile solvent, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6] The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.[6]

Mass Spectrometry

For a volatile and thermally stable compound like this compound, electron ionization (EI) is a suitable method.[7][8] The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9] In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8] The resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z) and detected.[9][10]

Visualizations

Caption: Integrated workflow for spectral data analysis.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and consistent picture of the molecular structure of this compound. Each technique offers unique and complementary information, and together they allow for an unambiguous structural assignment. The interpretation of these spectra, as detailed in this guide, is a fundamental process in chemical research and is essential for ensuring the identity and purity of synthesized compounds.

References

- 1. This compound | C9H9BrO2 | CID 611661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. books.rsc.org [books.rsc.org]

- 4. sc.edu [sc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. fiveable.me [fiveable.me]

Solubility profile of 1-(3-Bromo-4-methoxyphenyl)ethanone in common lab solvents.

An In-depth Technical Guide to the Solubility Profile of 1-(3-Bromo-4-methoxyphenyl)ethanone

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and formulation. This technical guide provides a detailed overview of the solubility of this compound in common laboratory solvents, outlines experimental protocols for its determination, and presents a logical workflow for solubility testing.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2] Its structure, featuring a substituted aromatic ring, a ketone group, and a methoxy group, suggests a degree of polarity. However, the presence of the bromophenyl group also imparts significant non-polar character. This duality in its structure governs its solubility in various solvents.

Predicted Qualitative Solubility Profile

| Solvent Classification | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The polar ketone and methoxy groups may allow for some interaction with protic solvents, but the non-polar aromatic ring and bromine atom will limit solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can effectively solvate both the polar functional groups and the non-polar parts of the molecule. |

| Non-Polar | Hexane, Toluene, Dichloromethane, Diethyl Ether | Soluble to Sparingly Soluble | The significant non-polar character of the molecule suggests good solubility in these solvents. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols describe methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMF, DMSO, hexane, toluene, dichloromethane, diethyl ether)

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously or use a vortex mixer for at least 60 seconds.[3]

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[3]

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Crystal Equilibrium Method)

This method determines the exact concentration of a saturated solution.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration suitable for analysis.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Experimental Workflow for Solubility Classification

A systematic approach is crucial for efficiently determining the solubility characteristics of an unknown or poorly characterized compound. The following diagram illustrates a logical workflow for classifying the solubility of a compound like this compound.

Caption: A flowchart illustrating the systematic experimental workflow for determining the solubility classification of an organic compound.

Acid-Base Solubility Tests

For compounds with potential acidic or basic functional groups, solubility tests in acidic and basic solutions can provide valuable information.[4][5] Although this compound is not expected to have significant acidic or basic properties, this is a standard part of a comprehensive solubility analysis.

Procedure:

-

If the compound is insoluble in water, test its solubility in 5% aqueous sodium hydroxide (NaOH) solution. Solubility in this basic solution would indicate an acidic functional group.

-

If the compound is insoluble in water, also test its solubility in 5% aqueous hydrochloric acid (HCl) solution. Solubility in this acidic solution would suggest a basic functional group.[6]

This structured approach ensures a thorough and efficient characterization of the solubility profile of this compound, providing essential data for its handling, formulation, and application in research and development.

References

Safety, handling, and hazard information for 1-(3-Bromo-4-methoxyphenyl)ethanone.

An In-depth Technical Guide to the Safety, Handling, and Hazard Information for 1-(3-Bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for this compound (CAS No. 35310-75-9). The information is compiled from established safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe use in a laboratory or research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the substance's behavior under various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| Appearance | Solid | CymitQuimica[2] |

| CAS Number | 35310-75-9 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3'-Bromo-4'-methoxyacetophenone | CymitQuimica[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

-

P330: Rinse mouth.[7]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[5]

-

P362: Take off contaminated clothing and wash before reuse.[5]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols for Hazard Assessment

The hazard classifications for chemical substances like this compound are determined through standardized experimental protocols. The following sections detail the methodologies for the key toxicological endpoints based on the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is used to assess the harmful effects of a substance when ingested in a single dose.

Principle: This method involves a stepwise procedure where a small number of animals are dosed at a specific level. The outcome of this initial step determines the subsequent dosing level for another group of animals. This continues until the lethal dose 50 (LD50) can be estimated, which is the dose expected to cause death in 50% of the test animals.[2]

Methodology:

-

Test Animals: Typically, healthy young adult rats of a single sex (usually females) are used.[2]

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are fasted before the administration of the test substance.[2]

-

Dose Administration: The test substance is administered orally in a single dose via gavage.[2]

-

Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[2]

-

Data Collection: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

-

Endpoint: The LD50 value is estimated based on the mortality observed at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to a small area of the skin of a test animal, and the resulting skin reaction is observed and graded over a period of time.[8]

Methodology:

-

Test Animal: The albino rabbit is the preferred species for this test.[8]

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Dose Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin and covered with a gauze patch.[6]

-

Exposure Duration: The exposure period is typically 4 hours.[8]

-

Observation Period: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[6]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is designed to determine the potential of a substance to cause irritation or corrosion to the eyes.

Principle: The test substance is instilled into the conjunctival sac of one eye of a test animal, with the other eye serving as a control. The eyes are then examined for any signs of irritation or damage.[3]

Methodology:

-

Test Animal: Healthy, adult albino rabbits are typically used for this test.[3]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The eyelids are gently held together for about one second to prevent loss of the material.[3]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The examination includes scoring of corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

Duration: The observation period is typically up to 21 days to assess the reversibility of any observed effects.[9]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Chemical Safety

The following diagram illustrates a logical workflow for ensuring the safe handling and use of chemical substances like this compound in a research environment.

Caption: Chemical Safety and Handling Workflow.

References

The Synthetic Keystone: A Technical Guide to the Research Landscape of 1-(3-Bromo-4-methoxyphenyl)ethanone

For Immediate Release

A comprehensive technical guide detailing the synthesis, key reactions, and biological significance of 1-(3-Bromo-4-methoxyphenyl)ethanone and its derivatives. This document serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 3-bromo-4-methoxyacetophenone, is a pivotal intermediate in organic synthesis. Its substituted aromatic ring and reactive ketone functional group make it a versatile building block for a diverse range of complex molecules, most notably chalcones, which are precursors to flavonoids and other biologically active compounds. This guide provides a thorough overview of the key literature and historical context surrounding this compound, with a focus on its synthesis, derivatization, and the pharmacological activities of its downstream products.

Historical Context

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 4-methoxyacetophenone. The methoxy group is an activating ortho-, para-director, meaning the bromine will preferentially add to the positions ortho to it. Since the para position is blocked by the acetyl group, the bromination occurs at one of the ortho positions (position 3).

Experimental Protocol: Bromination of 4-Methoxyacetophenone

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

4-Methoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (40%)

-

Water

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4-methoxyacetophenone (5.0 g, 33.3 mmol) and N-bromosuccinimide (5.9 g, 33.3 mmol) in 100 mL of water in a round-bottom flask.[3]

-

Heat the mixture to 60°C with stirring.[3]

-

Slowly add 8.9 mL of 40% sulfuric acid dropwise to the reaction mixture.[3]

-

Continue stirring the reaction mixture for 5 hours at 60°C.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 60 mL).[3]

-

Combine the organic layers and wash with a saturated NaHCO₃ solution.[3]

-

Dry the organic layer over anhydrous MgSO₄.[3]

-

Concentrate the solution under reduced pressure to obtain the crude product.[3]

-

The crude product can be purified by recrystallization to yield this compound as a white solid.[3]

Quantitative Data: Synthesis of this compound

| Starting Material | Brominating Agent | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| 4-Methoxyacetophenone | N-Bromosuccinimide | Water | H₂SO₄ | 5 hours | 98 | [3] |

| 4-Methoxyacetophenone | Potassium Bromate/Sodium Bisulfite | Methanol/Water | - | 3 hours | 86 | [4] |

| 2-Bromoanisole | Acetic Anhydride | - | Lithium Perchlorate | 5 hours | 99 | [3] |

Key Reactions: Synthesis of Chalcones

This compound is a key precursor in the synthesis of chalcones via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[5] The resulting chalcones serve as scaffolds for a wide range of biologically active compounds.

Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a flask, dissolve this compound and the substituted benzaldehyde in ethanol.

-

Add a solution of NaOH as a catalyst.[6]

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

-

Filter the solid product and wash with distilled water to remove excess raw materials.[6]

-

The crude product can be purified by column chromatography using a hexane:ethyl acetate solvent system or by recrystallization from ethanol.[6]

Quantitative Data: Synthesis of Chalcone Derivatives

| This compound Derivative | Aldehyde | Catalyst | Method | Yield (%) | Reference |

| 3-Bromo-Chalcone | Benzaldehyde | NaOH | Aldol Condensation | 64.5 | [6] |

| 3-Bromo-Chalcone | Benzaldehyde | NaOH | Solvent-free Aldol | 58 | [6] |

| 4-Chloro-Chalcone | 4-Chlorobenzaldehyde | NaOH | Aldol Condensation | 58.5 | [6] |

| 4-Chloro-Chalcone | 4-Chlorobenzaldehyde | NaOH | Solvent-free Aldol | 71.5 | [6] |

Biological Activities of Derived Chalcones

Chalcones derived from this compound have demonstrated a range of promising biological activities, including antimicrobial and anticancer effects. The nature and position of substituents on the aromatic rings of the chalcone scaffold play a crucial role in their potency and selectivity.

Antimicrobial Activity

Chalcones have been shown to be effective against various bacterial and fungal strains. The presence of electron-withdrawing groups, such as halogens, on the aromatic rings often enhances antimicrobial activity.[7]

| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA | 25-50 | [8] |

| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 25-200 | [8] |

| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 25-200 | [8] |

| (E)-3-(3-Fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | S. aureus | 7.81–250 | [9] |

| Trifluoromethyl-substituted chalcone | S. aureus | 7.81–250 | [9] |

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of chalcone derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Prenylated chalcone 12 | MCF-7 (Breast) | 4.19 ± 1.04 | [10] |

| Prenylated chalcone 13 | MCF-7 (Breast) | 3.30 ± 0.92 | [10] |

| Prenylated chalcone 12 | ZR-75-1 (Breast) | 9.40 ± 1.74 | [10] |

| Prenylated chalcone 13 | ZR-75-1 (Breast) | 8.75 ± 2.01 | [10] |

| Prenylated chalcone 12 | MDA-MB-231 (Breast) | 6.12 ± 0.84 | [10] |

| O-Alkylated (E)-Chalcone 4v | MCF-7 (Breast) | 8.67 | [11] |

| O-Alkylated (E)-Chalcone 4v | MDA-MB-231 (Breast) | 10.24 | [11] |

Visualizations

Experimental and Logical Workflows

Conclusion

This compound is a fundamentally important synthetic intermediate. Its straightforward synthesis and versatile reactivity have established it as a valuable precursor for the construction of a multitude of biologically active molecules, particularly chalcones. The derivatives of this compound have shown significant potential as antimicrobial and anticancer agents, warranting further investigation and development. This guide has provided a comprehensive overview of the key literature, historical context, synthetic methodologies, and biological applications related to this important chemical entity, offering a valuable resource for the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcat.com [ijpcat.com]

- 4. CN109809974B - Synthesis method of aryl ring bromination of acetophenone derivatives - Google Patents [patents.google.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpcat.com [ijpcat.com]

- 8. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Understanding the reactivity of the bromine atom in 1-(3-Bromo-4-methoxyphenyl)ethanone.

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 1-(3-Bromo-4-methoxyphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3'-Bromo-4'-methoxyacetophenone, is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical structure features an aromatic ring substituted with a bromine atom, a methoxy group, and an acetyl group. The strategic placement of these functional groups dictates the reactivity of the molecule, particularly the carbon-bromine (C-Br) bond. This guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on its utility in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules.

The reactivity of the C-Br bond is influenced by the electronic effects of the other substituents on the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the ring, while the acetyl group (-COCH₃) is an electron-withdrawing group that deactivates the ring towards electrophilic substitution but can influence the reactivity in other ways. The bromine atom itself is an ortho, para-director but is deactivating. This electronic environment makes the bromine atom an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is predominantly utilized as a handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simple precursors under relatively mild conditions. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron compound with an organic halide.[1] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position. The reaction is valued for its mild conditions and the low toxicity of the boron reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | >90 (Typical) | |

| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | High | [2] |

| Naphthalene-1-boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | High | [3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Work-up: Monitor the reaction progress using TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base.[4] It is a highly reliable method for the synthesis of substituted alkynes.

Table 2: Representative Conditions for Sonogashira Coupling

| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT to 50 | High | [5] |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | High | [6] |

| 1-Decyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | - | DMF | 100 | 85 | [6] |

Experimental Protocol: General Procedure for Sonogashira Coupling [6]

-

Catalyst Preparation: In a round-bottom flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (e.g., CuI, 5.0 mol%).

-

Solvent Addition: Add the solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature.

-

Reagent Addition: Add this compound (1.0 equiv.) followed by the terminal alkyne (1.2 equiv.) and the amine base.

-

Reaction: Heat the reaction mixture (e.g., 100 °C) for several hours, monitoring its progress by TLC.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds from aryl halides and amines.[7][8][9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11] The choice of ligand is critical for achieving high yields, especially with less reactive amines or sterically hindered substrates.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | High | [10] |

| Aniline | Pd(OAc)₂ (1-2) | BINAP (1.5-3) | K₃PO₄ | Dioxane | 100 | High | [9] |

| Ammonia (equivalent) | Pd(OAc)₂ (2) | Josiphos (3) | LiHMDS | THF | RT | Good | [7] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) dissolved in an anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Heat the sealed tube in an oil bath at the specified temperature (e.g., 100 °C) until the starting material is consumed (as monitored by GC-MS or LC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product via flash column chromatography.

Caption: Key palladium-catalyzed cross-coupling reactions of the aryl bromide.

Organometallic Intermediates: Grignard and Organolithium Reagents

Beyond palladium catalysis, the bromine atom can be exchanged with a metal, such as magnesium or lithium, to form highly reactive organometallic intermediates. These intermediates behave as strong nucleophiles or bases and are crucial for forming C-C bonds with electrophiles like carbonyl compounds.

Grignard Reaction

The reaction of this compound with magnesium metal in an anhydrous ether solvent forms an organomagnesium halide, known as a Grignard reagent.[12] This process, however, is complicated by the presence of the ketone functional group, which is electrophilic and can react with the newly formed Grignard reagent. Therefore, the ketone must be protected (e.g., as a ketal) before Grignard formation if the reagent is to be used with a different electrophile. Alternatively, the Grignard reagent can be formed from the corresponding aryl bromide lacking the ketone, which is then introduced later.

If the goal is a reaction where the Grignard reagent forms and reacts in situ with another molecule, careful control of conditions is needed.[13]

Experimental Protocol: General Procedure for Grignard Reagent Formation [14]

-

Preparation: Ensure all glassware is rigorously dried in an oven overnight. Assemble the apparatus (a three-necked flask with a condenser and dropping funnel) while hot and allow it to cool under a stream of dry nitrogen or argon.

-

Initiation: Place magnesium turnings (1.1 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: Add a solution of the protected this compound (1.0 equiv.) in anhydrous diethyl ether or THF dropwise to the magnesium suspension.

-

Reaction: The reaction is typically initiated with gentle heating or sonication. Once started, an exothermic reaction should sustain a gentle reflux. Maintain the reaction for 1-2 hours after the addition is complete. The resulting gray-black solution is the Grignard reagent, ready for reaction with an electrophile.

Organolithium Formation (Lithiation)

Treatment of the aryl bromide with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can lead to lithium-halogen exchange.[15] This forms an aryllithium species that is a potent nucleophile. Similar to the Grignard reagent, this species is incompatible with the unprotected ketone, necessitating a protection strategy.

Caption: Formation of organometallic intermediates and subsequent reaction.

Nucleophilic Aromatic Substitution (SNA)

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNA), the reaction can proceed if the aromatic ring is sufficiently electron-deficient.[16][17] The presence of the electron-withdrawing acetyl group, particularly its ability to stabilize a negative charge at the ortho and para positions via resonance, can facilitate this reaction under forcing conditions (high temperature, strong nucleophile). The bromine atom is ortho to the acetyl group, which provides activation for an addition-elimination mechanism.[18]

This pathway is less common for aryl bromides compared to chlorides or fluorides and typically requires harsh conditions or specialized substrates. For this compound, this reaction is less synthetically useful than the metal-catalyzed pathways due to the competing reactivity of the ketone and the moderate activation provided by a single acetyl group.

Conclusion

The bromine atom of this compound serves as a highly effective and versatile functional handle for advanced organic synthesis. Its primary utility lies in a suite of robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations allow for the precise and efficient introduction of diverse carbon and nitrogen-based substituents. Furthermore, the C-Br bond can be converted into highly reactive organometallic intermediates via Grignard formation or lithiation, opening pathways to a different set of carbon-carbon bond-forming reactions. Understanding the scope and limitations of these reactions is critical for leveraging this important building block in the development of novel pharmaceuticals and functional materials.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. scirp.org [scirp.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. adichemistry.com [adichemistry.com]

- 14. d.web.umkc.edu [d.web.umkc.edu]

- 15. growingscience.com [growingscience.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Unlocking the Potential of 1-(3-Bromo-4-methoxyphenyl)ethanone: A Technical Guide for Researchers

An In-depth Exploration of Novel Research Avenues and Applications in Drug Discovery and Materials Science

Abstract

1-(3-Bromo-4-methoxyphenyl)ethanone, a substituted acetophenone, serves as a pivotal building block in synthetic organic chemistry. Its unique structural features—a reactive ketone group, an electron-rich methoxy-substituted phenyl ring, and a strategically positioned bromine atom—make it a versatile precursor for a diverse array of heterocyclic and bicyclic compounds. This technical guide provides a comprehensive overview of the synthesis, potential research applications, and novel therapeutic avenues for derivatives of this compound. Particular emphasis is placed on the synthesis of chalcones and pyrazoles, which have demonstrated significant potential as antimicrobial, antifungal, antioxidant, and anticancer agents. Detailed experimental protocols, quantitative biological data, and visualized synthetic and signaling pathways are presented to empower researchers in the fields of medicinal chemistry, drug development, and materials science to explore the full potential of this valuable chemical intermediate.

Core Chemical Properties and Synthesis

This compound, also known as 3'-Bromo-4'-methoxyacetophenone, is a solid organic compound with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2][3] Its structure is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and an acetyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35310-75-9 | [1][2][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][3] |

| Molecular Weight | 229.07 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)OC)Br | [3] |

| InChI | InChI=1S/C9H9BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | [1][3] |

A common synthetic route to this compound involves the bromination of p-methoxyacetophenone using N-bromosuccinimide (NBS) in the presence of an acid catalyst.

Key Synthetic Transformations and Applications

The true potential of this compound lies in its utility as a versatile starting material for the synthesis of a wide range of biologically active molecules. The ketone and bromo functionalities are prime sites for chemical modification.

Synthesis of Chalcones via Claisen-Schmidt Condensation

A primary application of this compound is in the synthesis of chalcones through the Claisen-Schmidt condensation with various aromatic aldehydes. Chalcones, characterized by an α,β-unsaturated ketone core, are known to exhibit a broad spectrum of biological activities.

Caption: General workflow for the synthesis of chalcone derivatives.

Synthesis of Pyrazole Derivatives

The chalcones derived from this compound can be further utilized to synthesize five-membered heterocyclic compounds, such as pyrazoles. This is typically achieved through a cyclocondensation reaction with hydrazine derivatives. Pyrazoles are a significant class of compounds in medicinal chemistry with a wide range of pharmacological properties.

Caption: Synthesis of pyrazole derivatives from chalcones.

Potential Research Areas and Novel Applications

The derivatives of this compound have shown considerable promise in several therapeutic areas. This section outlines key research directions and potential applications.

Antimicrobial and Antifungal Agents

Chalcones and pyrazoles derived from this compound have demonstrated notable activity against a range of bacterial and fungal strains. The presence of the bromo and methoxy groups on the phenyl ring appears to play a crucial role in their antimicrobial efficacy.

Table 2: Antimicrobial and Antifungal Activity of Selected Derivatives

| Derivative Class | Test Organism | Activity Metric | Result | Reference |

| Chalcones | Fusarium moniliforme | % Inhibition | Up to 108.7% | [4] |

| Chalcones | Lactobacillus sp. | % Inhibition | 72.41% | [4] |

| Chalcones | Pseudomonas putida | % Inhibition | 75.86% | [4] |

| Pyrazolines | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC | Better than ciprofloxacin (for some derivatives) | [5] |

| Pyrazolines | A. niger, C. albicans | MIC | Better than fluconazole (for some derivatives) | [5] |

| Pyrazoles | Gram-positive & Gram-negative bacteria | MIC | As low as 12.5 µg/ml | [6] |

Novel Research Directions:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on both aromatic rings of the chalcone and pyrazole scaffolds to optimize antimicrobial and antifungal potency.

-

Mechanism of Action Studies: Investigating the specific cellular targets and mechanisms by which these compounds exert their antimicrobial effects.

-